molecular formula C15H20N2O4S B2944068 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2034565-10-9

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B2944068
CAS No.: 2034565-10-9
M. Wt: 324.4
InChI Key: ZECQICVKTNWGOJ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the oxazole ring or the acetamide moiety, potentially leading to ring opening or amine formation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Halogenated derivatives, alkylated compounds

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biochemical Probes: Could be used as a probe to study biological pathways.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: Applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-(phenyl)ethyl]acetamide
  • 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-(furan-2-yl)ethyl]acetamide

Uniqueness

The presence of the thiophene ring in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide distinguishes it from similar compounds, potentially imparting unique electronic and steric properties that could influence its reactivity and applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S/c1-10-12(11(2)21-17-10)8-15(19)16-9-13(20-6-5-18)14-4-3-7-22-14/h3-4,7,13,18H,5-6,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECQICVKTNWGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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